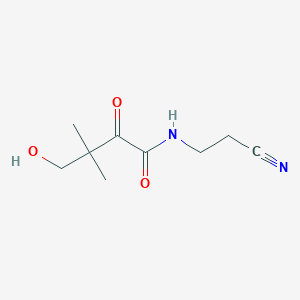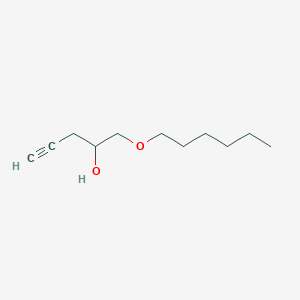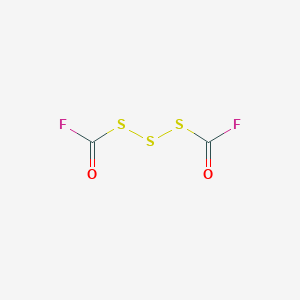![molecular formula C13H11IN4O4 B14293311 1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 112725-07-2](/img/structure/B14293311.png)
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of azido and iodophenyl groups in its structure makes it a versatile molecule for further chemical modifications and functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under acidic or basic conditions.
Introduction of the Propanoyl Group: The propanoyl group can be introduced via acylation reactions using propanoyl chloride or anhydride in the presence of a base such as pyridine.
Attachment of the Iodophenyl Group: This step involves the iodination of a phenyl ring, which can be accomplished using iodine and an oxidizing agent like hydrogen peroxide.
Azidation: The final step involves the conversion of a suitable leaving group (e.g., a halide) on the phenyl ring to an azido group using sodium azide in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The iodophenyl group can be oxidized to form iodophenol derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Triazoles: Formed from azido group via click chemistry.
Amines: Formed from the reduction of the azido group.
Iodophenols: Formed from the oxidation of the iodophenyl group.
Applications De Recherche Scientifique
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules to various surfaces or other molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione depends on its specific application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages via click chemistry. In medicinal chemistry, the compound may interact with specific enzymes or receptors, where the iodophenyl group can enhance binding affinity through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{[3-(2-Iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
- 1-{[3-(4-Bromo-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
- 1-{[3-(4-Azido-2-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
Uniqueness
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of both azido and iodophenyl groups, which provide a combination of reactivity and binding affinity. This makes it particularly useful in applications requiring specific and stable modifications, such as bioconjugation and targeted drug delivery.
Propriétés
Numéro CAS |
112725-07-2 |
|---|---|
Formule moléculaire |
C13H11IN4O4 |
Poids moléculaire |
414.16 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(4-azido-3-iodophenyl)propanoate |
InChI |
InChI=1S/C13H11IN4O4/c14-9-7-8(1-3-10(9)16-17-15)2-6-13(21)22-18-11(19)4-5-12(18)20/h1,3,7H,2,4-6H2 |
Clé InChI |
IUCGFCHJTNEDAK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC(=C(C=C2)N=[N+]=[N-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



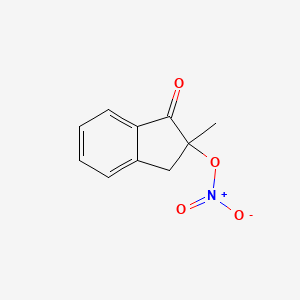

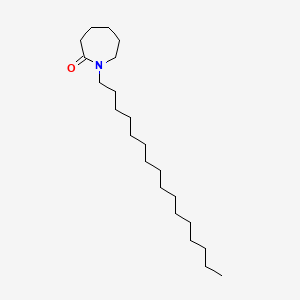


![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
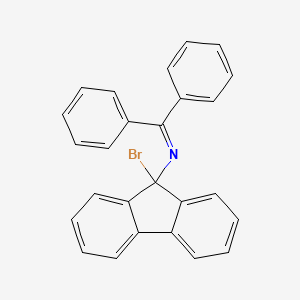
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)
